N1-benzyl-N2-(3-morpholinopropyl)oxalamide

Description

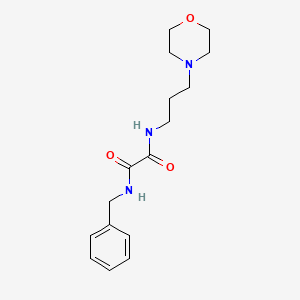

N1-Benzyl-N2-(3-morpholinopropyl)oxalamide (hereafter referred to as the target compound) is an oxalamide-based nucleating agent (NA) designed to enhance the crystallization efficiency of bio-based polyesters like polyhydroxybutyrate (PHB). Its molecular architecture comprises three key segments (Fig. 1):

- Benzyl group (green): Enhances solubility in the polymer melt.

- Oxalamide core (gray): Facilitates hydrogen bonding and self-assembly.

- Morpholinopropyl chain (red): Balances melting temperature and phase separation behavior .

The compound acts as a heterogeneous nucleating agent by dissolving in the polymer melt at high temperatures and phase-separating upon cooling, thereby reducing the nucleation barrier and accelerating PHB crystallization .

Properties

IUPAC Name |

N'-benzyl-N-(3-morpholin-4-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMHEXGRNMUJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(3-morpholinopropyl)oxalamide typically involves the reaction of benzylamine with 3-morpholinopropylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide.

-

Step 1: Formation of Oxalyl Chloride Intermediate

Reagents: Oxalyl chloride, benzylamine, 3-morpholinopropylamine

Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at low temperatures (0-5°C) to prevent decomposition of the oxalyl chloride.

-

Step 2: Formation of this compound

Reagents: Oxalyl chloride intermediate, benzylamine, 3-morpholinopropylamine

Conditions: The reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxalamide to amine derivatives.

Substitution: The benzyl and morpholinopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxalamide derivatives with higher oxidation states.

Reduction: Amine derivatives.

Substitution: Substituted oxalamide compounds with various functional groups.

Scientific Research Applications

N1-benzyl-N2-(3-morpholinopropyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a biochemical probe.

Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Thermal Behavior and Phase Transitions

- DSC Analysis : The target compound exhibits three endothermic peaks at 59.2°C (hydrogen bond weakening), 147.9°C (structural reorganization), and 203.4°C (melting). These transitions correlate with its ability to dissolve in PHB melts and nucleate crystallization upon cooling .

- Solid-State NMR : Chemical shift changes in $^{13}\text{C}$ spectra confirm dynamic conformational adjustments during heating, ensuring compatibility with PHB’s crystallization window .

Concentration-Dependent Efficiency

Biological Activity

N1-benzyl-N2-(3-morpholinopropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxalamide structure, which includes a benzyl group and a morpholinopropyl moiety. This specific arrangement allows for versatile interactions with various biological targets, making it a valuable candidate for further research.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, which are critical for its biological effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, highlighting its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cell Proliferation Assays : In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability across various cancer cell lines compared to control groups.

- Mechanistic Studies : Further investigations revealed that this compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells.

- Antimicrobial Testing : The compound was tested against several bacterial strains, where it exhibited inhibitory effects, suggesting a potential role in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N1-benzyl-N2-(2-morpholinopropyl)oxalamide | Anticancer, Antimicrobial | Different morpholine substitution |

| N1-benzyl-N2-(4-morpholinopropyl)oxalamide | Limited studies | Variation in morpholine position |

| N1-benzyl-N2-(3-piperidinopropyl)oxalamide | Anticancer | Piperidine instead of morpholine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.